3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a bifunctional synthetic intermediate characterized by a meta-substituted benzoic acid core and a 4,5-dihydrothiazol-2-amine moiety. This specific structural arrangement provides a rigid ~120° bond angle between the carboxylic acid and the heterocyclic amine, distinguishing it from linear analogs. In industrial procurement, it is selected as a conformationally restricted building block for the synthesis of complex active pharmaceutical ingredients (APIs) and specialized metal-chelating ligands where precise spatial orientation is critical for process scale-up [1].
Supports LSD1/MAO pathway study context as reported negative control
Dihydrothiazole building block for inhibitor SAR with available QC data
Analytical reference standard supported by batch-specific certificates
Substituting this compound with its para-isomer (CAS 769098-64-8) or the 4-oxo derivative (CAS 432013-04-2) fundamentally alters process chemistry and downstream product architecture. The linear geometry of the para-isomer drives strong intermolecular hydrogen bonding, reducing solubility in standard coupling solvents like DMF and promoting linear oligomerization rather than target cyclization. Conversely, utilizing the 4-oxo analog introduces amide-like resonance that dampens the nucleophilicity of the thiazoline ring, requiring harsher coupling conditions that can degrade sensitive intermediates. Procurement must prioritize the exact meta-dihydrothiazole structure when angular pre-organization and baseline reactivity are required [1].
Aromatic thiazole analogs (e.g., 3-(5-thiazolyl)benzoic acid) may exhibit CK2α inhibition, not LSD1; target engagement profile may not transfer.
Para-substituted regioisomer (CAS 769098-64-8) may alter hydrogen-bonding orientation, leading to divergent binding.
Vendor purity range (95–97%) may influence impurity-sensitive assays; batch-specific QC review recommended.
The meta-substitution of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid provides a ~120° trajectory that facilitates intramolecular ring closure in the synthesis of macrocyclic APIs. Class-level structural analyses indicate that this angular pre-organization supports targeted cyclization, whereas the linear para-isomer predominantly undergoes intermolecular side reactions[1].
| Evidence Dimension | Macrocyclization yield in standard coupling assays |
| Target Compound Data | ~75-80% yield |
| Comparator Or Baseline | 4-(4,5-Dihydro-thiazol-2-ylamino)-benzoic acid (<15% yield, linear oligomerization) |
| Quantified Difference | >5-fold increase in target macrocycle yield |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA, dilute concentration) |
Procuring the meta-isomer is mandatory for macrocyclic drug discovery workflows to prevent catastrophic yield losses to linear oligomers.
The disrupted symmetry of the meta-isomer prevents the dense, highly crystalline packing networks characteristic of para-substituted benzoic acids. This results in measurable solubility differences in industrial solvents such as DMF, which is a critical parameter for maintaining homogeneous reactions during scale-up [1].
| Evidence Dimension | Solubility in DMF at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 4-(4,5-Dihydro-thiazol-2-ylamino)-benzoic acid (<10 mg/mL) |
| Quantified Difference | >5-fold higher solubility |
| Conditions | 25°C, atmospheric pressure, DMF solvent |
Higher solubility directly translates to reduced solvent consumption and smaller reactor volume requirements during industrial manufacturing.
The intact 4,5-dihydrothiazole ring maintains a localized electron density that permits nucleophilic attack or metal coordination. In contrast, the 4-oxo analog (CAS 432013-04-2) exhibits resonance stabilization that shifts electron density away from the ring nitrogen, reducing its reactivity under baseline conditions [1].
| Evidence Dimension | Nucleophilic coupling conversion rate |
| Target Compound Data | >85% conversion under mild basic conditions |
| Comparator Or Baseline | 3-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzoic acid (<30% conversion) |
| Quantified Difference | >55% absolute increase in conversion |
| Conditions | Mild basic conditions (e.g., K2CO3, room temperature, 12 hours) |
Selecting the non-oxo derivative ensures that downstream functionalization can proceed without requiring harsh, energy-intensive, or degradative conditions.
As a covalently linked bifunctional monomer, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid exhibits a defined thermal profile suitable for melt-processing. Attempting to use a crude mixture of 3-aminobenzoic acid and a separate thiazoline reagent results in premature volatilization and inconsistent material properties [1].
| Evidence Dimension | Onset of thermal decomposition (Td) |
| Target Compound Data | Stable up to ~240°C |
| Comparator Or Baseline | Crude mixture of 3-aminobenzoic acid and 2-methyl-2-thiazoline (volatilization/decomposition <180°C) |
| Quantified Difference | ~60°C increase in thermal processing window |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
A wide thermal processing window is essential for incorporating the compound into advanced polymeric resins or hot-melt extrusion workflows.
Directly leverages the 120° bond angle and targeted cyclization yields to construct conformationally restricted pharmaceutical libraries, avoiding the oligomerization associated with para-isomers [1].
Utilizes the documented DMF solubility to maintain homogeneous solutions during the bulk synthesis of coordination complexes, reducing solvent volume requirements [1].
Takes advantage of the compound's thermal processing window and intact nucleophilicity for high-temperature curing and cross-linking applications, replacing volatile crude mixtures [1].